molecular formula C9H13NO4S B14300760 2,4,6-Trimethylphenyl hydroxysulfamate CAS No. 112381-81-4

2,4,6-Trimethylphenyl hydroxysulfamate

Cat. No.: B14300760
CAS No.: 112381-81-4
M. Wt: 231.27 g/mol
InChI Key: ZLSPZWZCBUHNRK-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenyl hydroxysulfamate is an organic compound characterized by the presence of three methyl groups attached to a benzene ring and a hydroxysulfamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylphenyl hydroxysulfamate typically involves the reaction of 2,4,6-trimethylphenol with sulfamic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher production rates. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylphenyl hydroxysulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates.

    Reduction: Reduction reactions can convert the hydroxysulfamate group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the hydroxysulfamate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonates, while substitution reactions can introduce different functional groups to the benzene ring or the hydroxysulfamate group.

Scientific Research Applications

2,4,6-Trimethylphenyl hydroxysulfamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylphenyl hydroxysulfamate involves its interaction with molecular targets through its hydroxysulfamate group. This functional group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to modify the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylphenol: Similar structure but lacks the hydroxysulfamate group.

    2,4,6-Trimethylphenylhydrazine: Contains a hydrazine group instead of a hydroxysulfamate group.

Uniqueness

2,4,6-Trimethylphenyl hydroxysulfamate is unique due to the presence of the hydroxysulfamate group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

CAS No.

112381-81-4

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

(2,4,6-trimethylphenyl) N-hydroxysulfamate

InChI

InChI=1S/C9H13NO4S/c1-6-4-7(2)9(8(3)5-6)14-15(12,13)10-11/h4-5,10-11H,1-3H3

InChI Key

ZLSPZWZCBUHNRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OS(=O)(=O)NO)C

Origin of Product

United States

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